molecular formula C17H16N4O2S B12604740 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-86-9

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12604740
CAS No.: 648449-86-9
M. Wt: 340.4 g/mol
InChI Key: CGQVYNCGTTUTCA-UHFFFAOYSA-N
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Description

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidine-2,4-dione scaffold, which is known for its presence in various pharmacologically active molecules. The incorporation of the quinazoline and piperidine moieties further enhances its potential for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of a quinazoline derivative with a thiazolidine-2,4-dione precursor. One common method includes the reaction of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as piperidine, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Functionalized derivatives with diverse biological activities

Scientific Research Applications

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has been explored for its potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidine-2,4-dione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, the quinazoline and piperidine groups may interact with specific enzymes or receptors, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of the thiazolidine-2,4-dione scaffold with the quinazoline and piperidine moieties. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

648449-86-9

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(4-piperidin-1-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N4O2S/c22-16-14(24-17(23)20-16)9-11-4-5-13-12(8-11)15(19-10-18-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2,(H,20,22,23)

InChI Key

CGQVYNCGTTUTCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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